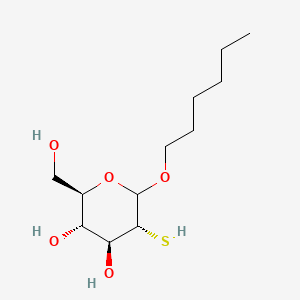

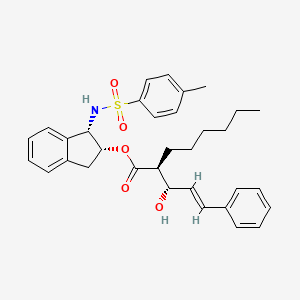

(2R,3S,4S,5R)-6-(hexyloxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexyl b-D-thioglucopyranoside is a non-ionic detergent widely used in biochemical and biophysical research. It is a sulfur-containing glucose derivative that is particularly useful for solubilizing and stabilizing membrane proteins. This compound is known for its ability to dissolve hydrophobic membrane proteins, making it an essential tool in structural and functional studies of these proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexyl b-D-thioglucopyranoside typically starts from D-glucose. The process involves several steps:

Acetylation: D-glucose is acetylated using acetic anhydride and concentrated sulfuric acid to form α-D-glucopyranose pentaacetate.

Bromination: The pentaacetate is then reacted with hydrogen bromide to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

Thiolation: This intermediate is reacted with thiourea in acetone to form the isothiuronium salt.

Alkylation: The nucleophilic thiolate anion formed after neutralization and reduction with sodium sulfite reacts with 1-bromohexane to produce hexyl-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside.

Deacetylation: Finally, the target product, hexyl-1-thio-β-D-glucopyranoside, is obtained through alkaline deacetylation using sodium hydroxide in methanol.

Industrial Production Methods

Industrial production methods for hexyl b-D-thioglucopyranoside are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Hexyl b-D-thioglucopyranoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioglucopyranosides.

Wissenschaftliche Forschungsanwendungen

Hexyl b-D-thioglucopyranoside is extensively used in scientific research due to its unique properties:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.

Biology: It aids in the extraction and purification of membrane proteins, facilitating studies on their structure and function.

Medicine: It is used in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.

Industry: It finds applications in the formulation of cosmetics and personal care products due to its mild detergent properties

Wirkmechanismus

Hexyl b-D-thioglucopyranoside exerts its effects primarily through its ability to interact with hydrophobic regions of membrane proteins. By forming micelles, it solubilizes these proteins without denaturing them. This interaction is facilitated by the hydrophobic hexyl group and the hydrophilic glucose moiety, which allows it to integrate into lipid bilayers and stabilize protein structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

n-Octyl β-D-thioglucopyranoside: Another non-ionic detergent with a longer alkyl chain, used for similar applications but with different micelle-forming properties.

n-Decyl β-D-thioglucopyranoside: Similar to octyl thioglucopyranoside but with an even longer alkyl chain, offering different solubilization characteristics.

Uniqueness

Hexyl b-D-thioglucopyranoside is unique due to its balance between hydrophobic and hydrophilic properties, making it particularly effective for solubilizing membrane proteins without causing denaturation. Its critical micelle concentration and ability to form stable micelles at lower concentrations compared to its longer-chain analogs make it a preferred choice in many applications .

Eigenschaften

Molekularformel |

C12H24O5S |

|---|---|

Molekulargewicht |

280.38 g/mol |

IUPAC-Name |

(2R,3S,4S,5R)-6-hexoxy-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |

InChI |

InChI=1S/C12H24O5S/c1-2-3-4-5-6-16-12-11(18)10(15)9(14)8(7-13)17-12/h8-15,18H,2-7H2,1H3/t8-,9-,10+,11-,12?/m1/s1 |

InChI-Schlüssel |

KNEQGXOCIOFTML-OZRWLHRGSA-N |

Isomerische SMILES |

CCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)S |

Kanonische SMILES |

CCCCCCOC1C(C(C(C(O1)CO)O)O)S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11829955.png)

![Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate](/img/structure/B11829980.png)

![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)

![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)

![methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B11830035.png)